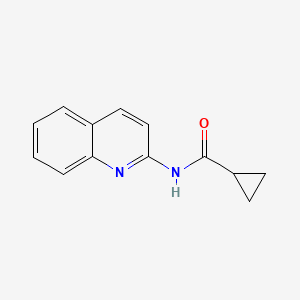![molecular formula C12H15ClN2O2 B7501333 4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide, also known as CDMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide involves the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Additionally, 4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has been found to exhibit anti-inflammatory effects by reducing the production of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), which are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has been shown to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide is its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Its anti-inflammatory and anti-tumor properties make it a promising candidate for drug development. However, one limitation of 4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
Future research on 4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide could focus on its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Additionally, further studies could investigate the mechanism of action of 4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide in more detail, as well as its potential side effects and toxicity. Other future directions could include the development of more efficient synthesis methods and the optimization of 4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide's pharmacokinetic properties.
Synthesis Methods
4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide can be synthesized through a multi-step process involving the reaction of 4-chloro-N-methylbenzamide with N,N-dimethylglycine ethyl ester, followed by hydrolysis and dehydration. The resulting product is then treated with dimethylamine and acetic anhydride to yield 4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide.
Scientific Research Applications
4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development.
properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-14(2)11(16)8-15(3)12(17)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSAHIKGKAHSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)
![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)



![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)